molecular formula C7H11NO B2963908 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile CAS No. 2375248-55-6

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile

Cat. No.: B2963908
CAS No.: 2375248-55-6
M. Wt: 125.171
InChI Key: UWDZSHDREPUSND-BQBZGAKWSA-N
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Description

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound features a nitrile group attached to a methyloxolane ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methyloxolane and acetonitrile.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Employing purification techniques like distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be

Properties

IUPAC Name

2-[(2S,3S)-2-methyloxolan-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZSHDREPUSND-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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